molecular formula C18H18FN3O4 B15016913 N-({N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B15016913
M. Wt: 359.4 g/mol
InChI Key: UGLOGOKRBRNHPD-UFFVCSGVSA-N
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Description

N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields of chemistry and biology .

Preparation Methods

The synthesis of N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating to facilitate the formation of the Schiff base hydrazone.

Chemical Reactions Analysis

N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biological pathways .

Comparison with Similar Compounds

Similar compounds to N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide include:

These compounds share similar structural features and chemical properties but differ in their specific substituents, which can influence their reactivity and applications.

Properties

Molecular Formula

C18H18FN3O4

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C18H18FN3O4/c1-25-15-7-6-13(16(9-15)26-2)10-21-22-17(23)11-20-18(24)12-4-3-5-14(19)8-12/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+

InChI Key

UGLOGOKRBRNHPD-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)OC

Origin of Product

United States

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